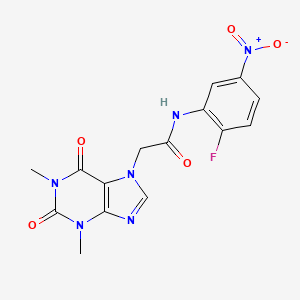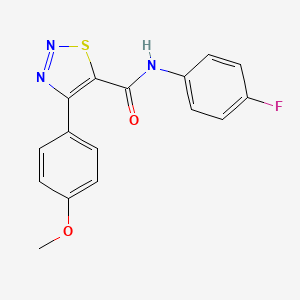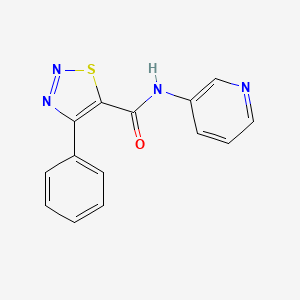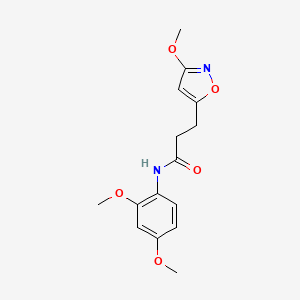![molecular formula C21H16FNO6S B11018477 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate](/img/structure/B11018477.png)
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 4-fluorobenzenesulfonate: is a chemical compound with the following structural formula:
C21H17NO6S
It consists of a benzoxazolyl ring substituted with a 3-methoxyphenoxy methyl group and a 4-fluorobenzenesulfonate moiety . This compound has diverse applications in research and industry.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction between a 3-methoxyphenoxy methyl derivative and 1,2-benzoxazole, followed by sulfonation of the resulting product. Detailed reaction conditions and reagents are typically proprietary due to industrial interests.
Industrial Production:: Industrial-scale production methods may vary, but they likely involve efficient and scalable synthetic routes. Unfortunately, specific details are not publicly available.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability or reactivity.
Substitution: The 4-fluorobenzenesulfonate group can participate in substitution reactions.
Other Transformations: Further investigations are needed to explore other reactions.
Sulfonation: Sulfuric acid or other sulfonating agents.
Substitution: Halogenating agents (e.g., fluorine, chlorine) for substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. Sulfonated derivatives and substituted benzoxazoles are likely outcomes.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Fluorescent Probes: Its benzoxazolyl moiety makes it useful as a fluorescent probe in chemical assays.
Biological Studies: Investigating cellular processes, protein interactions, and drug discovery.
Imaging Agents: Potential use as imaging agents in biological systems.
Materials Science: Incorporation into polymers or materials for specific properties.
Pharmaceuticals: May serve as a precursor for drug development.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have information on directly similar compounds, researchers may compare it to related benzoxazole derivatives. Its unique combination of substituents sets it apart.
Properties
Molecular Formula |
C21H16FNO6S |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H16FNO6S/c1-26-15-3-2-4-16(11-15)27-13-20-19-10-7-17(12-21(19)28-23-20)29-30(24,25)18-8-5-14(22)6-9-18/h2-12H,13H2,1H3 |
InChI Key |
XWWQSTBBGPTFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018405.png)



![2-chloro-5-(propan-2-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B11018425.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11018437.png)
![Ethyl 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018442.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018447.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11018455.png)
![2,2,2-trichloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11018457.png)



